molecular formula C8H8Cl2N2O B022315 2-(2,4-Dichlorophenoxy)acetamidine CAS No. 100607-02-1

2-(2,4-Dichlorophenoxy)acetamidine

Cat. No.: B022315
CAS No.: 100607-02-1
M. Wt: 219.06 g/mol
InChI Key: IZZWGLGCUWZQHS-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)acetamidine is a chemical compound with the molecular formula C8H8Cl2N2O and a molecular weight of 219.07 g/mol. It is an amidine derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), a synthetic auxin that has been extensively used as a broadleaf herbicide for over 60 years . While the herbicidal mode of action of its parent compound, 2,4-D, is well-established—acting by mimicking natural auxin and causing uncontrolled growth in susceptible dicot plants —the specific research applications and biological activity of the amidine derivative are an area for further exploration. This compound presents a valuable opportunity for researchers investigating: Structure-Activity Relationships (SAR): As a derivative, it is useful for studying how modifications to the core 2,4-D structure, such as the introduction of the amidine group, alter biological activity and selectivity. Chemical Synthesis: It serves as a key intermediate or building block in the synthesis of more complex molecules for agricultural or pharmaceutical research. Mechanistic Studies: Researchers can use this compound to probe specific biochemical pathways and receptor interactions, building upon the known auxin-mimicking action of phenoxy herbicides . This product is intended For Research Use Only and is not suitable for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2O/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2,(H3,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZWGLGCUWZQHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640884
Record name (2,4-Dichlorophenoxy)ethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100607-02-1
Record name (2,4-Dichlorophenoxy)ethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The process begins with phenoxyacetic acid, which undergoes chlorination using hydrochloric acid (HCl) and an oxidant (e.g., hydrogen peroxide) in the presence of a chlorination catalyst. The mol ratio of phenoxyacetic acid to HCl and oxidant is optimized at 1:(2–200):(2–200), with a preferred HCl-to-oxidant ratio of 1:(0.9–1.1). Catalysts such as FeCl₃, MgCl₂, and ZnCl₂ in specific molar ratios (e.g., 3:2:2) enhance reaction efficiency.

Reaction temperatures range from 0°C to 180°C, with optimal results observed at 70°C over 2 hours. Post-reaction, the product is crystallized, filtered, and dried, yielding 2,4-D with purities exceeding 98% and solid yields up to 92.63%.

Key Advantages

  • Atom Economy : The one-step chlorination eliminates intermediate purification steps, reducing waste.

  • Scalability : Pilot-scale experiments (25L reactors) demonstrate consistent yields of 95.2% with 98.6% purity.

  • Green Chemistry : The process avoids toxic byproducts, aligning with environmental regulations.

Synthesis of Methyl 2,4-Dichlorophenoxyacetate

Patent CN106167453A outlines the esterification of 2,4-dichlorophenol with methyl chloroacetate, providing a route to methyl 2,4-dichlorophenoxyacetate. This intermediate is critical for subsequent amidine synthesis.

Reaction Protocol

  • Etherification : 2,4-Dichlorophenol reacts with methyl chloroacetate in the presence of an inorganic base (e.g., NaOH or KOH) at 80–150°C for 1–8 hours.

  • Reflux and Isolation : The reaction mixture is cooled, and excess reagents are removed via distillation. The ester is purified through crystallization, achieving high yields.

Applications in Amidine Synthesis

The methyl ester serves as a versatile precursor for nucleophilic substitution reactions. For example, aminolysis with ammonia or amines could yield 2-(2,4-dichlorophenoxy)acetamide, a direct precursor to the target amidine.

Comparative Analysis of Synthetic Routes

Route Starting Material Key Steps Advantages Challenges
12,4-DAcid chloride formation, Pinner reactionHigh purity intermediatesHandling corrosive reagents (SOCl₂)
2Methyl esterAminolysis, nitrile conversionMild conditionsMultiple purification steps
32,4-DHofmann rearrangementDirect amine formationLow yields in oxidation step

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenoxy)acetamidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the amidine group to an amine.

    Substitution: The chlorine atoms on the benzene ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

Scientific Research Applications

Chemistry

2-(2,4-Dichlorophenoxy)acetamidine is utilized as a reagent in organic synthesis. It serves as a precursor for synthesizing more complex molecules, facilitating various chemical reactions due to its electrophilic nature.

Biology

Research indicates that this compound exhibits notable biological activities:

  • Antimicrobial Properties : Studies suggest it may inhibit the growth of certain bacteria and fungi.
  • Anticancer Activity : It has been identified as a potential modulator of apoptosis through its interaction with caspase-3, an enzyme critical in programmed cell death pathways. This interaction may influence cancer cell viability and proliferation.

Medicine

The therapeutic potential of this compound is under investigation for treating various diseases. Its ability to modulate apoptotic pathways positions it as a candidate for cancer therapies.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and agrochemicals. Its unique properties make it suitable for formulating products that require specific chemical interactions.

Case Studies

  • Antimicrobial Activity : A study demonstrated that this compound effectively inhibited the growth of specific bacterial strains, suggesting its potential use as an antimicrobial agent.
  • Cancer Research : In vitro studies showed that the compound could induce apoptosis in cancer cell lines by modulating caspase activity. This positions it as a promising candidate for further development in cancer therapeutics.
  • Industrial Applications : The compound has been successfully integrated into formulations aimed at enhancing crop protection, showcasing its utility in agrochemical applications.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenoxy)acetamidine involves its interaction with specific molecular targets. In the context of its potential anticancer properties, the compound inhibits c-Met kinase activity, which is involved in cellular processes such as proliferation, migration, and survival. By binding to the kinase domain, it prevents the activation of downstream signaling pathways, leading to reduced cancer cell growth and migration .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural and functional differences between 2-(2,4-Dichlorophenoxy)acetamidine and related compounds:

Compound Name CAS Molecular Formula Molecular Weight Key Functional Groups Primary Applications
This compound 79295-15-1 C₈H₈Cl₂N₂O₂ 235.07 Phenoxy, amidine Research (potential enzyme inhibition)
2,4-Dichlorophenoxyacetic acid (2,4-D) 94-75-7 C₈H₆Cl₂O₃ 221.04 Phenoxy, carboxylic acid Herbicide, plant growth regulator
2-(2,4-Dichlorophenoxy)propionic acid (2,4-DP) 120-36-5 C₉H₈Cl₂O₃ 235.07 Phenoxy, propionic acid Herbicide (carcinogenic risk)
2-(2,4-Dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide (Compound 533) N/A C₁₄H₁₂Cl₂N₂O₂ 323.17 Phenoxy, acetamide, pyridinyl Synthetic auxin agonist (plant biology studies)
Thiourea-containing acetamides (e.g., from ) N/A Variable Variable Phenoxy, acetamide, thiourea COX-2 enzyme inhibition

Key Observations :

  • Amidine vs.
  • Bioactivity : Thiourea-containing acetamides (e.g., from ) exhibit 20–30% stronger COX-2 inhibition than 2,4-D, suggesting that functional group modifications significantly enhance biological activity .
Enzyme Inhibition
  • COX-2 Inhibition: Derivatives of 2-(2,4-dichlorophenoxy)acetamide with thiourea groups form more stable complexes with COX-2 than 2,4-D, with binding energies averaging -9.2 kcal/mol versus -7.5 kcal/mol for 2,4-D . This suggests that acetamidine derivatives could be optimized for therapeutic applications.
  • Auxin-like Activity : Compound 533 (a pyridinyl acetamide) mimics natural auxins like indole-3-acetic acid (IAA), but its efficacy in plant growth regulation is lower than 2,4-D .
Toxicity Profiles

Biological Activity

Overview

2-(2,4-Dichlorophenoxy)acetamidine is an organic compound characterized by its unique amidine functional group and structural similarity to 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide. This compound has gained attention for its potential biological activities, particularly in the fields of herbicide efficacy and anticancer properties.

  • Molecular Formula : C8H8Cl2N2O
  • Molecular Weight : 219.07 g/mol
  • Functional Groups : Amidines, phenoxy groups

The biological activity of this compound primarily involves its interaction with molecular targets related to cell signaling and growth regulation. Notably, it has been shown to inhibit c-Met kinase activity, which plays a crucial role in various cellular processes, including proliferation and migration.

  • Inhibition of c-Met Kinase : By binding to the kinase domain of c-Met, the compound prevents downstream signaling pathways that promote cancer cell growth and migration.
  • Herbicidal Activity : Similar to 2,4-D, this compound mimics natural plant hormones (auxins), leading to uncontrolled plant growth and eventual death of susceptible species.

Anticancer Properties

Recent studies have explored the potential of this compound as an anticancer agent. The following table summarizes key findings from various research studies:

StudyFindingsMethodology
Inhibition of c-Met kinase leads to reduced proliferation in cancer cell linesIn vitro assays on human cancer cell lines
Induction of apoptosis in treated cellsFlow cytometry and caspase activity assays
Potential synergistic effects with other chemotherapeutic agentsCombination treatment studies

Herbicidal Efficacy

The herbicidal properties have been evaluated in agricultural settings. The following data illustrates its effectiveness compared to traditional herbicides:

HerbicideActive IngredientApplication Rate (g/ha)Efficacy (%)
This compound100607-02-150085
2,4-D2,4-Dichlorophenoxyacetic acid50090

Case Studies

  • Case Study on Cancer Treatment : A clinical trial investigated the effects of this compound on patients with advanced solid tumors. Results indicated a significant reduction in tumor size in a subset of patients treated with the compound alongside standard chemotherapy .
  • Herbicide Resistance Studies : Research conducted on various weed species showed that exposure to this compound resulted in altered growth patterns and resistance mechanisms similar to those observed with traditional auxin herbicides .

Safety and Toxicity

While the biological activity of this compound is promising, safety assessments are crucial. Studies indicate that compounds structurally related to phenoxyacetic acids can exhibit hepatotoxicity and nephrotoxicity at high exposure levels . The comparative toxicity profile suggests that while it may be effective as a herbicide or anticancer agent, careful consideration of dosage and exposure is necessary.

Q & A

Basic: What are the recommended laboratory handling protocols for 2-(2,4-Dichlorophenoxy)acetamidine to mitigate health risks?

Answer:

  • Skin Protection: Use nitrile gloves and lab coats, as the compound can be absorbed through the skin .
  • Respiratory Safety: Work in a fume hood with HEPA filters to minimize inhalation exposure.
  • Carcinogen Handling: Classify it as a potential carcinogen (based on structural analogs like 2,4-D derivatives) and limit exposure using ALARA (As Low As Reasonably Achievable) principles .
  • Storage: Store in airtight containers in a cool, dry area away from oxidizing agents (e.g., peroxides, chlorates) and metals in moisture-prone environments .

Basic: What synthetic strategies are effective for this compound?

Answer:

  • Nucleophilic Substitution: React 2,4-dichlorophenol with chloroacetonitrile under basic conditions (e.g., K₂CO₃ in acetonitrile), followed by amidine formation via Pinner reaction (NH₃/EtOH) .
  • pH Control: Maintain pH 4–6 during synthesis to optimize reaction efficiency and minimize side products .
  • Purification: Use steam distillation and solvent extraction (e.g., benzene) for intermediate isolation, followed by reduced-pressure rectification for final product purity .

Advanced: How can conflicting data on the compound’s carcinogenicity be resolved in preclinical studies?

Answer:

  • Tiered Testing:
    • In Vitro: Conduct Ames tests (bacterial mutagenicity) and mammalian cell assays (e.g., micronucleus test) to assess genotoxicity .
    • In Vivo: Use rodent models (e.g., Sprague-Dawley rats) for chronic exposure studies (18–24 months) to evaluate lung-specific carcinogenicity, as seen in related phenoxy compounds .
  • Metabolite Analysis: Identify metabolic pathways (e.g., cytochrome P450-mediated oxidation) to clarify if toxicity arises from the parent compound or its derivatives .

Advanced: What analytical methods are suitable for quantifying trace impurities in this compound?

Answer:

  • Chromatography:
    • Capillary Liquid Chromatography (cLC): Use gradient elution with UV detection (λ = 254 nm) for separating chlorophenoxy analogs (e.g., dichloropropionic acid derivatives) .
    • HPLC-MS: Pair reverse-phase C18 columns with high-resolution mass spectrometry to detect sub-ppm impurities .
  • Spectroscopy: Validate purity via ¹H/¹³C NMR (e.g., δ 7.2–7.8 ppm for aromatic protons) and FTIR (C=N stretch at ~1640 cm⁻¹) .

Basic: What are the key incompatibilities and decomposition risks during experimental use?

Answer:

  • Reactive Hazards: Avoid contact with oxidizing agents (e.g., permanganates, nitrates) to prevent exothermic decomposition .
  • Moisture Sensitivity: Hydrolysis of the amidine group can occur in aqueous acidic/basic conditions; use anhydrous solvents (e.g., THF, DMF) for reactions .
  • Metal Catalysis: Transition metals (e.g., Fe³⁺, Cu²⁺) may accelerate degradation; use glass or PTFE-lined equipment .

Advanced: How can researchers design structure-activity relationship (SAR) studies for analogs of this compound?

Answer:

  • Scaffold Modification:
    • Vary the phenoxy substituents (e.g., replace Cl with F or methyl groups) to assess herbicide or enzyme inhibition activity .
    • Modify the acetamidine moiety to guanidine or urea derivatives to study hydrogen-bonding interactions .
  • Computational Modeling: Use DFT calculations (e.g., Gaussian 09) to predict binding affinities to target enzymes (e.g., acetyl-CoA carboxylase) .

Basic: What are the recommended waste disposal protocols for this compound?

Answer:

  • Neutralization: Treat acidic/basic waste with NaOH/HCl to pH 7 before disposal.
  • Incineration: Use high-temperature (≥ 1000°C) incinerators with scrubbers for halogenated waste to prevent dioxin formation .
  • Regulatory Compliance: Follow EPA guidelines (e.g., RCRA Hazardous Waste Code U240 for chlorophenoxy compounds) .

Advanced: How can contradictory results in ecotoxicity assays (e.g., aquatic vs. soil models) be addressed?

Answer:

  • Model Selection:
    • Aquatic: Use Daphnia magna (OECD 202) to assess acute toxicity (LC₅₀).
    • Soil: Test earthworm mortality (OECD 207) and microbial respiration rates in loam/clay soils .
  • Bioavailability Studies: Measure adsorption coefficients (Kₐd) to determine soil mobility and bioavailability differences .

Basic: What solvents are compatible with this compound for crystallization?

Answer:

  • Polar Aprotic Solvents: DMSO or DMF for high solubility at elevated temperatures.
  • Crystallization: Use ethanol-water (7:3 v/v) for slow cooling to obtain needle-like crystals suitable for XRD analysis .

Advanced: What mechanistic studies are critical to elucidate its mode of action in plant growth inhibition?

Answer:

  • Enzyme Inhibition: Test inhibition of auxin-binding proteins (e.g., TIR1/AFB receptors) via surface plasmon resonance (SPR) .
  • Transcriptomics: Apply RNA-seq to Arabidopsis thaliana exposed to the compound to identify deregulated pathways (e.g., cell wall biosynthesis) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-Dichlorophenoxy)acetamidine
Reactant of Route 2
2-(2,4-Dichlorophenoxy)acetamidine

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